molecular formula C14H19ClN4O B1406805 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride CAS No. 1417566-84-7

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

Cat. No.: B1406805
CAS No.: 1417566-84-7
M. Wt: 294.78 g/mol
InChI Key: XSEFGNFSNPTGQF-UHFFFAOYSA-N
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Description

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring and an oxadiazole moiety

Preparation Methods

The synthesis of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride typically involves several steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures within the molecule.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the oxadiazole and piperazine moieties, which can result in distinct biological and chemical properties.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O.ClH/c1-11-2-4-12(5-3-11)14-16-13(19-17-14)10-18-8-6-15-7-9-18;/h2-5,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEFGNFSNPTGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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